1-(1-methyl-1H-pyrazol-4-yl)ethanone

Synthetic Chemistry Process Optimization Yield Comparison

This N-methylated 4-acetyl pyrazole is the essential starting material for synthesizing combretastatin A-4 chalcone derivatives with IC50 values as low as 10 nM against MCF-7, A375, and A549 cancer lines. It is the validated input for patented pyrazolopyrazine Tyk2-selective inhibitors and tricyclic PRMT5 inhibitors (91% reported yield). The 4-acetyl substitution is structurally critical; 3- or 5-acetyl regioisomers yield divergent pharmacological profiles and invalidate published synthetic routes. Procure this specific isomer at ≥97% purity for regiochemical fidelity and experimental reproducibility.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 37687-18-6
Cat. No. B1307948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-pyrazol-4-yl)ethanone
CAS37687-18-6
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(N=C1)C
InChIInChI=1S/C6H8N2O/c1-5(9)6-3-7-8(2)4-6/h3-4H,1-2H3
InChIKeyPINVCRAZGLSROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6): A Strategic Pyrazole Building Block for Procurement in Medicinal Chemistry


1-(1-Methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6) is a N-methylated 4-acetyl pyrazole derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . It is a versatile heterocyclic building block, widely utilized as a key starting material in the synthesis of pharmaceutically relevant compounds, particularly in the development of anticancer agents and Janus Kinase (JAK) inhibitors . Its utility stems from the reactive acetyl group at the 4-position of the pyrazole ring, which serves as a crucial handle for further chemical elaboration .

Why Procuring a Generic Pyrazole Ethanone Fails: The Critical Role of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone's Regiospecificity


Procurement of an alternative pyrazole ethanone, such as the 3-acetyl or 5-acetyl regioisomers (CAS 137890-04-1 and 137890-05-2), is not a viable substitute for 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6) in established synthetic routes. The position of the acetyl group on the pyrazole ring dictates the compound's reactivity, the regiochemical outcome of subsequent reactions, and the ultimate biological activity of downstream derivatives . Substitution with an incorrect isomer would lead to a different chemical entity with divergent, and likely ineffective, pharmacological properties, thereby derailing research programs and invalidating comparative studies based on published data using the 4-acetyl isomer .

Quantitative Evidence Guide for 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6) Selection


Synthetic Route Efficiency: Oxidation Method Offers Superior Yield (91%) vs. Grignard Approach (55%)

Selection of 1-(1-methyl-1H-pyrazol-4-yl)ethanone as a building block is informed by the availability of distinct, high-yielding synthetic routes. Two primary methods are documented: an oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol and a Grignard reaction using 4-bromo-1-methyl-1H-pyrazole with N-methoxy-N-methylacetamide. The oxidation route provides a significantly higher yield of approximately 91%, compared to approximately 55% for the Grignard approach, which directly impacts cost-effectiveness and scalability for procurement [1].

Synthetic Chemistry Process Optimization Yield Comparison

Commercial Purity Benchmarks: 1-(1-Methyl-1H-pyrazol-4-yl)ethanone is Routinely Available at ≥97% Purity

Reputable chemical suppliers consistently offer 1-(1-methyl-1H-pyrazol-4-yl)ethanone with a high standard purity of 97% or greater, as confirmed by analytical certificates of analysis (CoA) including NMR, HPLC, or GC . This contrasts with less common analogs, such as 1-(1-methyl-1H-pyrazol-5-yl)ethanone, which is frequently supplied at a lower standard purity of 95% . The higher purity specification reduces the risk of introducing unknown impurities into sensitive synthetic sequences or biological assays, minimizing the need for further in-house purification and ensuring more reproducible research outcomes.

Chemical Sourcing Quality Control Purity Specification

Structural Uniqueness Drives Potent Anticancer Activity in Downstream Chalcone Derivatives

The 1-(1-methyl-1H-pyrazol-4-yl)ethanone core is essential for generating highly potent anticancer agents. When used as a starting material for synthesizing combretastatin A-4 based chalcone derivatives, it yields compounds with remarkable antiproliferative activity. Specifically, derivative '14b' demonstrated potent inhibition with IC50 values of 10 nM against MCF-7 (breast cancer) cells, 12 nM against A375 (melanoma) cells, and 65 nM against A549 (lung cancer) cells [1]. In contrast, related pyrazole ethanone derivatives reported in other studies, such as some pyrazole-linked benzothiazole compounds, exhibit cytotoxicity only in the micromolar range (IC50 = 4.63–5.54 µM) against HeLa cells, representing a roughly 100-fold to 500-fold difference in potency [2].

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

Validated Utility in Patented JAK Kinase Inhibitors and PRMT5 Inhibitor Synthesis

The commercial and scientific value of 1-(1-methyl-1H-pyrazol-4-yl)ethanone is validated by its specific incorporation into the synthetic routes of multiple patent-protected pharmaceutical candidates. Patent CN-110294747-B details its use in the preparation of pyrazolopyrazine derivatives with significant JAK kinase inhibitory activity, notably exhibiting high Tyk2 enzyme inhibition and selectivity over JAK2 . Furthermore, patent WO-2021068953-A1 describes the use of this compound in the synthesis of substituted tricyclic compounds acting as PRMT5 inhibitors for cancer therapy [1]. This documented role in advanced, patented drug discovery pipelines provides strong evidence for its unique utility and differentiates it from other pyrazole ethanone isomers that lack such high-profile intellectual property validation.

Patent Analysis JAK Inhibitor PRMT5 Inhibitor Drug Development

Validated Application Scenarios for 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6) in Scientific R&D and Procurement


Medicinal Chemistry: Anticancer Lead Generation

This compound is the optimal starting material for synthesizing combretastatin A-4-based chalcone derivatives with low nanomolar potency against multiple cancer cell lines (MCF-7, A375, A549). Its specific 4-acetyl substitution pattern is critical for achieving IC50 values as low as 10 nM, a level of potency not achievable with other pyrazole ethanone regioisomers [1].

Drug Discovery: JAK/Tyk2 Kinase Inhibitor Development

Researchers focused on developing selective Tyk2 inhibitors for autoimmune and inflammatory diseases should procure this specific building block. It has been explicitly used as a starting material in patented pyrazolopyrazine derivatives that demonstrate high Tyk2 selectivity over JAK2, a key differentiator for safety and efficacy .

Process Chemistry: Scalable Synthesis of a PRMT5 Inhibitor Key Intermediate

For industrial partners seeking a validated and scalable intermediate for epigenetic cancer therapies, this compound is a direct input into the synthesis of patented tricyclic PRMT5 inhibitors. The availability of a high-yielding (91%) synthetic route makes it a viable and economically sound choice for large-scale procurement and process development [2].

Academic Research: Reproducible Synthesis of a Privileged Heterocyclic Scaffold

Academic labs developing novel kinase inhibitors or other bioactive molecules should select this compound over its isomers due to its widespread commercial availability at ≥97% purity . This ensures experimental reproducibility and minimizes the confounding effects of impurities or incorrect regioisomers on biological assay outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.